molecular formula C16H14BrNO2 B4189847 3-Bromo-5-methoxy-4-[(2-methylphenyl)methoxy]benzonitrile

3-Bromo-5-methoxy-4-[(2-methylphenyl)methoxy]benzonitrile

Cat. No.: B4189847
M. Wt: 332.19 g/mol
InChI Key: WTJDSZSGLUGYLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-5-methoxy-4-[(2-methylphenyl)methoxy]benzonitrile is an organic compound that belongs to the class of benzonitriles It is characterized by the presence of a bromine atom, a methoxy group, and a 2-methylbenzyl ether group attached to a benzonitrile core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-methoxy-4-[(2-methylphenyl)methoxy]benzonitrile typically involves multiple steps. One common approach starts with the bromination of 5-methoxy-4-[(2-methylbenzyl)oxy]benzonitrile. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane. The reaction mixture is stirred at room temperature until the desired product is obtained.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-methoxy-4-[(2-methylphenyl)methoxy]benzonitrile can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The nitrile group can be reduced to form primary amines.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. These reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

    Reduction Reactions: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) in anhydrous ether are common methods.

Major Products Formed

    Substitution Reactions: Products include various substituted benzonitriles.

    Oxidation Reactions: Products include aldehydes and carboxylic acids.

    Reduction Reactions: Products include primary amines.

Scientific Research Applications

3-Bromo-5-methoxy-4-[(2-methylphenyl)methoxy]benzonitrile has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is explored as a precursor for the development of new pharmaceutical agents.

    Industry: It is used in the production of advanced materials, such as organic semiconductors and electroluminescent devices.

Mechanism of Action

The mechanism of action of 3-Bromo-5-methoxy-4-[(2-methylphenyl)methoxy]benzonitrile depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 3-bromo-4-methoxybenzonitrile
  • 5-bromo-2-hydroxy-3-methoxybenzaldehyde
  • 3-methoxybenzonitrile

Uniqueness

3-Bromo-5-methoxy-4-[(2-methylphenyl)methoxy]benzonitrile is unique due to the presence of the 2-methylbenzyl ether group, which imparts distinct chemical and physical properties

Properties

IUPAC Name

3-bromo-5-methoxy-4-[(2-methylphenyl)methoxy]benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14BrNO2/c1-11-5-3-4-6-13(11)10-20-16-14(17)7-12(9-18)8-15(16)19-2/h3-8H,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTJDSZSGLUGYLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1COC2=C(C=C(C=C2Br)C#N)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Bromo-5-methoxy-4-[(2-methylphenyl)methoxy]benzonitrile
Reactant of Route 2
Reactant of Route 2
3-Bromo-5-methoxy-4-[(2-methylphenyl)methoxy]benzonitrile
Reactant of Route 3
Reactant of Route 3
3-Bromo-5-methoxy-4-[(2-methylphenyl)methoxy]benzonitrile
Reactant of Route 4
Reactant of Route 4
3-Bromo-5-methoxy-4-[(2-methylphenyl)methoxy]benzonitrile
Reactant of Route 5
Reactant of Route 5
3-Bromo-5-methoxy-4-[(2-methylphenyl)methoxy]benzonitrile
Reactant of Route 6
Reactant of Route 6
3-Bromo-5-methoxy-4-[(2-methylphenyl)methoxy]benzonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.